molecular formula C19H21N5O2 B10996971 N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide

N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide

Cat. No.: B10996971
M. Wt: 351.4 g/mol
InChI Key: LGMJSNHWEXTYJZ-UHFFFAOYSA-N
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Description

N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[3-oxo-3-[(1-propan-2-ylindol-4-yl)amino]propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-13(2)24-11-7-14-15(4-3-5-17(14)24)23-18(25)6-8-22-19(26)16-12-20-9-10-21-16/h3-5,7,9-13H,6,8H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

LGMJSNHWEXTYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the pyrazine and indole rings. The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and high temperatures to facilitate the cyclization process . Another approach involves the use of a modified Pictet-Spengler protocol, which employs p-dodecylbenzene sulfonic acid as a catalyst . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions often involve halogenation or alkylation using reagents like bromine (Br2) or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrazine and indole derivatives .

Scientific Research Applications

N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its diverse biological activities make it a valuable compound for drug discovery and development. Additionally, it is used in the study of molecular interactions and pathways, contributing to a better understanding of various biological processes .

Mechanism of Action

The mechanism of action of N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, such as kinases, by binding to their active sites . This binding can disrupt normal cellular functions and lead to the observed biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in therapeutic applications .

Biological Activity

N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide, identified by its CAS number 1435982-05-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, with a molecular weight of 351.4 g/mol. The structure incorporates an indole moiety, which is known for its diverse biological activities, and a pyrazine ring that may contribute to its pharmacological properties.

PropertyValue
CAS Number1435982-05-0
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:

  • Monoamine Oxidase Inhibition : Some related compounds have been studied for their ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases. For instance, a study highlighted the selective inhibition of MAO-B by indole-based compounds, suggesting that N-(3-oxo...) could potentially share this activity .
  • Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This property is essential in preventing cellular damage related to various diseases.
  • Anti-inflammatory Effects : Indole derivatives are known to modulate inflammatory pathways, potentially making N-(3-oxo...) a candidate for treating inflammatory conditions.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies on similar indole-pyrazine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds were tested against various cancer cell lines, demonstrating IC50 values indicating effective growth inhibition .
  • Molecular Docking Simulations : Docking studies have been employed to predict the binding affinity of N-(3-oxo...) to various biological targets. These simulations suggest a strong interaction with MAO-B and other enzymes involved in neurotransmitter metabolism, supporting the hypothesis of its potential as a therapeutic agent for neurodegenerative diseases .
  • Toxicity Assessments : Safety profiles are crucial for drug development. Toxicity assessments conducted on related compounds indicate that while some derivatives exhibit cytotoxicity at high concentrations, others show acceptable safety margins, warranting further investigation into the safety of N-(3-oxo...) in vivo.

Summary of Biological Activities

The biological activities associated with N-(3-oxo...) can be summarized as follows:

Activity TypePotential Effects
MAO-B InhibitionNeuroprotective effects
Antioxidant ActivityReduces oxidative stress
Anti-inflammatoryModulates inflammatory responses
Anticancer PropertiesInhibits proliferation in cancer cell lines

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